molecular formula C18H18O6 B052363 (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid CAS No. 138794-81-7

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid

Cat. No.: B052363
CAS No.: 138794-81-7
M. Wt: 330.3 g/mol
InChI Key: ZRRDKHFYTWVMFV-HZPDHXFCSA-N
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Description

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its two phenylmethoxy groups attached to a butanedioic acid backbone. The stereochemistry of the compound, denoted by (2R,3R), indicates the specific spatial arrangement of the substituents, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid typically involves the protection of hydroxyl groups followed by the formation of the butanedioic acid core. One common method includes the use of benzyl alcohol to protect the hydroxyl groups, followed by a series of reactions to introduce the butanedioic acid moiety. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The butanedioic acid moiety can be reduced to form butanediol derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce butanediol derivatives.

Scientific Research Applications

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of polymers and other materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid involves its interaction with various molecular targets. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the butanedioic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • (2S,3S)-2,3-bis(phenylmethoxy)butanedioic acid
  • (2R,3S)-2,3-bis(phenylmethoxy)butanedioic acid
  • (2S,3R)-2,3-bis(phenylmethoxy)butanedioic acid

Comparison: The unique stereochemistry of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid distinguishes it from its diastereomers and enantiomers. This specific arrangement of substituents affects its reactivity, binding affinity, and overall chemical behavior. For instance, this compound may exhibit different biological activity compared to its (2S,3S) counterpart due to the differences in how they interact with chiral environments in biological systems.

Properties

IUPAC Name

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRDKHFYTWVMFV-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245459
Record name (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138794-81-7
Record name (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138794-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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